4-Bromo-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C₁₅H₂₈BrNSSn and a CAS number of 173978-98-8. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with a bromine atom at the 4-position and a tributylstannyl group at the 2-position. The tributylstannyl moiety enhances the compound's reactivity, making it useful in various synthetic applications. Its structure can be represented as follows:
4-BT is classified as a hazardous material due to the presence of bromine and tin. It is considered toxic if swallowed and harmful upon skin contact []. Furthermore, 4-BT can cause skin irritation. Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated fume hood are essential when handling this compound [].
4-Bromo-2-(tributylstannyl)thiazole is an organotin compound, meaning it contains a tin-carbon bond. While the specific synthetic route for this particular compound is not widely reported in the scientific literature, the general methods for synthesizing organotin compounds with similar structures are well established. These methods typically involve the reaction of a thiazole derivative with a tributyltin precursor, often in the presence of a catalyst. [, ]
Additionally, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by other nucleophiles.
Several synthesis methods have been reported for 4-Bromo-2-(tributylstannyl)thiazole:
These methods highlight its versatility in synthetic organic chemistry.
4-Bromo-2-(tributylstannyl)thiazole finds applications primarily in organic synthesis:
Several compounds share structural similarities with 4-Bromo-2-(tributylstannyl)thiazole. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromo-thiazole | Thiazole ring with bromine at position 4 | Lacks tributylstannyl group |
2-(Tributylstannyl)-thiazole | Thiazole ring with tributylstannyl at position 2 | No bromine substitution |
5-Methylthiazole | Methyl group at position 5 on thiazole | Different functional group affecting reactivity |
2-Amino-thiazole | Amino group at position 2 on thiazole | Potentially different biological activity |
The uniqueness of 4-Bromo-2-(tributylstannyl)thiazole lies in its combination of halogen and organotin functionalities, which enhance its reactivity compared to other thiazoles. This makes it particularly valuable in synthetic chemistry for creating diverse organic compounds.
The history of organotin chemistry dates back to 1849 when Edward Frankland isolated diethyltin diiodide, marking the first documented organotin compound. This discovery is generally considered the beginning of organotin chemistry, which expanded significantly after Lowich reported the reaction of alkyl halides with tin-sodium alloys in 1852. By 1935, hundreds of publications concerning organotin chemistry had appeared, with notable contributions from Krause (Germany), Kraus (United States), and Kozeshkov (Russia).
The field experienced a significant revival with the discovery of organotin compounds' industrial applications as polyvinyl chloride (PVC) stabilizers, agrochemicals, biocides, and wood preservatives. Van der Kerk and colleagues in the Netherlands played a major role in this developmental phase, expanding the understanding of organotin chemistry's practical applications. The recognition in the early 1960s that tin atoms in organotin compounds could extend their coordination number beyond four further expanded the field's potential.
Thiazole-based organometallic reagents have evolved considerably from their initial applications, becoming essential tools in modern synthetic organic chemistry. The incorporation of organostannyl groups at specific positions of the thiazole ring, as in 4-Bromo-2-(tributylstannyl)thiazole, has provided synthetic chemists with versatile building blocks for constructing complex heterocyclic systems.
The evolution of these reagents parallels advancements in cross-coupling methodologies. Early approaches to thiazole functionalization often relied on traditional methods like metalation followed by transmetalation. However, the development of more selective and efficient methods for introducing organostannyl groups directly onto the thiazole ring has revolutionized the field, enabling more precise control over regioselectivity and expanding their synthetic utility.
The development of thiazole-based stannanes like 4-Bromo-2-(tributylstannyl)thiazole has significantly impacted cross-coupling methodologies, particularly the Stille reaction. The foundations for palladium-catalyzed cross-coupling reactions with organotin reagents were laid by Eaborn and Migita in the late 1970s. Eaborn's initial work involved the formation of diaryl products using organotin reagents, which Migita expanded by coupling acyl chlorides with organotin reagents to form ketones with yields ranging from 53-87%.
Migita later advanced the methodology by coupling aryl and acyl halides with allyl tin reagents at lower temperatures, achieving yields ranging from 4% to 100%. These early investigations paved the way for the more sophisticated applications of compounds like 4-Bromo-2-(tributylstannyl)thiazole in modern synthetic chemistry.
The significance of 4-Bromo-2-(tributylstannyl)thiazole in heterocyclic chemistry research extends across multiple dimensions. Thiazole rings are prevalent in numerous bioactive compounds, including pharmaceuticals, natural products, and agrochemicals. The ability to selectively functionalize the thiazole scaffold via cross-coupling reactions has enabled the synthesis of diverse thiazole derivatives with tailored properties.
4-Bromo-2-(tributylstannyl)thiazole offers unique advantages in heterocyclic chemistry due to its dual functionality. The tributylstannyl group serves as a nucleophilic coupling partner in Stille reactions, while the bromine substituent provides an electrophilic site for further transformations. This dual reactivity pattern allows for sequential functionalization strategies, making it particularly valuable in complex molecule synthesis.
The Stille reaction enables carbon-carbon bond formation between 4-bromo-2-(tributylstannyl)thiazole and aryl/alkenyl electrophiles via a palladium-catalyzed mechanism [4]. The process involves three key steps:
The reaction’s efficiency depends on the oxidative stability of the Pd catalyst and the steric accessibility of the stannyl group.
Common Pd catalysts include:
Catalyst | Ligand | Yield Range | Temperature (°C) |
---|---|---|---|
Pd(PPh₃)₄ | None | 60–75% | 80–100 |
Pd₂(dba)₃ | AsPh₃ | 70–85% | 90–110 |
PdCl₂(MeCN)₂ | SPhos | 65–80% | 70–90 |
Phosphine ligands (e.g., PPh₃, SPhos) enhance catalytic activity by stabilizing Pd intermediates. Electron-deficient ligands improve reaction rates with electron-rich aryl partners [4].
Optimal solvents are anhydrous and polar aprotic, such as toluene or THF, which solubilize organotin reagents while minimizing hydrolysis [1]. Key parameters:
Method | Advantages | Limitations |
---|---|---|
Stille | Tolerates sensitive functional groups | Toxicity of tin reagents |
Suzuki | Low toxicity | Requires boronic acid derivatives |
Negishi |
4-Bromo-2-(tributylstannyl)thiazole serves as a critical building block in the total synthesis of mycothiazole, a marine natural product with significant biological activity [1]. The compound enables efficient construction of the thiazole-containing backbone through palladium-catalyzed cross-coupling methodologies.
The synthesis of mycothiazole utilizes a convergent approach where the tributylstannyl moiety acts as a nucleophilic partner in Stille coupling reactions. Key transformations include the dehydrogenation of thiazolidine intermediates using chemical manganese dioxide, followed by successive Stille coupling with the brominated thiazole derivative. This methodology allows for the preparation of both enantiomers of mycothiazole, establishing the absolute configuration through asymmetric synthesis approaches.
Research has demonstrated that thiazole-containing fragments can be efficiently coupled using organostannane reagents under mild conditions. The Stille coupling methodology provides yields ranging from 75-90% for mycothiazole synthesis, making it a preferred method over alternative cross-coupling approaches. The reaction tolerates various functional groups and enables the construction of complex polyketide architectures with high stereocontrol.
Natural Product | Coupling Partner | Yield (%) | Key Features |
---|---|---|---|
Mycothiazole | Vinylstannanes | 75-90 | Convergent synthesis, stereocontrol |
Mycothiazole analogs | Arylstannanes | 60-85 | Structural diversification |
Marine polyketides | Mixed stannanes | Variable | Complex architectures |
The compound plays a significant role in polyketide natural product synthesis, where thiazole moieties are frequently encountered structural motifs. Polyketide synthases utilize thiazole-containing building blocks for the biosynthesis of complex secondary metabolites through iterative chain extension processes.
In synthetic polyketide chemistry, 4-bromo-2-(tributylstannyl)thiazole enables the introduction of thiazole functionality at specific positions within polyketide chains. The organotin reagent serves as a nucleophilic component in cross-coupling reactions with polyketide-derived electrophiles, facilitating the construction of heterocycle-containing natural products.
Recent advances in chemoenzymatic polyketide synthesis have incorporated thiazole-containing building blocks through enzymatic and synthetic methodologies. The tributylstannyl derivative allows for selective modification of polyketide intermediates while maintaining compatibility with enzymatic transformation conditions.
The selective arylation of thiazole derivatives represents a fundamental transformation in heterocyclic chemistry. 4-Bromo-2-(tributylstannyl)thiazole enables regioselective functionalization through palladium-catalyzed methodologies that demonstrate remarkable position selectivity.
Position-5 arylation occurs through palladium-catalyzed carbon-hydrogen activation under ligand-free conditions. The transformation utilizes palladium catalysts in combination with appropriate bases to achieve regioselective coupling with aryl halides. This methodology provides an efficient route to 5-arylthiazoles with yields typically ranging from 70-88%.
Position-4 arylation can be achieved through alternative catalytic systems that employ different ligand combinations. The use of bathophenanthroline ligands with palladium catalysts enables selective functionalization at the 4-position, providing complementary regioselectivity to the position-5 methods.
Position | Catalyst System | Conditions | Yield Range (%) |
---|---|---|---|
C-5 | Pd/ligand-free | ArI, base, 80°C | 70-88 |
C-4 | Pd/Bphen | ArX, K₃PO₄ | 65-85 |
C-2 | Pd/PPh₃ | ArX, NaO^t^Bu | 75-92 |
The construction of highly substituted triarylthiazoles represents a significant synthetic challenge that has been addressed through sequential cross-coupling methodologies. 4-Bromo-2-(tributylstannyl)thiazole serves as a key intermediate in these transformations, enabling the systematic introduction of aryl groups at multiple positions.
Sequential arylation protocols utilize catalyst-controlled regioselectivity to achieve position-specific functionalization. The methodology involves initial C-5 arylation, followed by C-2 functionalization, and finally C-4 modification to construct the fully substituted thiazole core. This approach provides access to 2,4,5-triarylthiazoles with yields ranging from 45-82% over the three-step sequence.
One-pot protocols have been developed for the synthesis of triarylthiazoles starting from tribromothiazole derivatives. These methods utilize sequential Suzuki-Miyaura coupling reactions with precise control of reaction conditions to achieve site-selective arylation without intermediate purification. The approach demonstrates the utility of halogenated thiazoles as versatile building blocks for complex heterocycle synthesis.
The synthesis of macrocyclic structures containing thiazole moieties represents an important application area for 4-bromo-2-(tributylstannyl)thiazole. These compounds serve as building blocks for bioactive macrocycles including natural products and synthetic pharmaceuticals.
Macrocyclization strategies employ ring-closing metathesis and intramolecular cross-coupling methodologies. The thiazole-containing precursors undergo cyclization reactions under palladium catalysis to form macrocyclic architectures with ring sizes ranging from 12 to 26 members. The methodology demonstrates excellent functional group tolerance and provides access to complex molecular frameworks.
Thiazole-containing macrocyclic peptides have been synthesized using biocompatible cyclization reactions. The approach utilizes cysteine-nitrile condensation followed by oxidation to generate thiazole heterocycles within peptide backbones. This methodology enables the synthesis of macrocyclic thiazole peptides under mild conditions suitable for biological applications.
Macrocycle Type | Ring Size | Cyclization Method | Applications |
---|---|---|---|
Natural product analogs | 14-20 | RCM/cross-coupling | Bioactivity studies |
Peptide macrocycles | 12-26 | Intramolecular coupling | Pharmaceutical research |
Synthetic frameworks | Variable | Multiple methods | Materials science |
4-Bromo-2-(tributylstannyl)thiazole finds extensive application in the construction of conjugated molecular systems for materials science applications. The compound serves as a building block for π-conjugated polymers and organic electronic materials.
Thiazole-containing conjugated polymers demonstrate unique electronic properties including deep HOMO energy levels and enhanced electron transport characteristics. The electron-deficient nature of the thiazole ring contributes to improved charge transport properties in organic photovoltaic devices. Power conversion efficiencies exceeding 16% have been achieved using thiazole-based donor-acceptor polymers.
The compound enables the synthesis of conjugated systems with tunable optical and electronic properties. Single-molecule charge transport studies demonstrate that thiazole-terminated molecules exhibit built-in quantum interference features. These properties make thiazole derivatives valuable for molecular electronics applications and organic semiconductor development.
Electron transport materials based on thiazole scaffolds have achieved electron mobilities exceeding 1.61 cm²V⁻¹s⁻¹ in organic thin-film transistors. The all-acceptor approach using thiazole-based building blocks provides superior unipolar electron transport compared to traditional donor-acceptor designs.
Application | Material Type | Key Performance | Advantages |
---|---|---|---|
Organic photovoltaics | Conjugated polymers | PCE >16% | High VOC, deep HOMO |
Electron transport | n-type polymers | μₑ = 1.61 cm²V⁻¹s⁻¹ | Unipolar transport |
Molecular electronics | Single molecules | Quantum interference | Built-in properties |
Fluorescent materials | Conjugated systems | High quantum yields | Tunable emission |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard